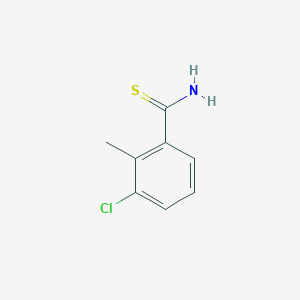
phenyl N-(3-sulfamoylphenyl)carbamate
Overview
Description
Phenyl N-(3-sulfamoylphenyl)carbamate, also known as Furosemide, is a compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol . It is widely used as a diuretic drug.
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . N-Substituted carbamoyl chlorides can also be formed in situ and subsequently reacted with substituted phenols .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Carbamates like this compound can undergo various chemical reactions. For instance, they can participate in carbamoylation reactions . They can also undergo aminolysis, which involves the cleaving of the C-O bond, the generation of the C-N bond, and proton migration .Scientific Research Applications
Synthesis and Antimicrobial Activity
Phenyl N-(3-sulfamoylphenyl)carbamate, as part of the sulfonamide carbamates, has been synthesized for potential antimicrobial applications. The novel hybrids sulfonamide carbamates were synthesized and evaluated for their anti-microbial activities. Some derivatives exhibited significant activity against tested bacteria, highlighting their potential in antimicrobial applications (Hussein, 2018).
Anticonvulsant Properties
A class of carbamate derivatives, including compounds related to this compound, has been explored for their anticonvulsant properties. These studies reveal their potential in treating conditions like epilepsy (Odi et al., 2021).
Anticancer Activity
Carbamates, including those with structures similar to this compound, have been studied for their anticancer properties. These compounds have shown activity against certain leukemia types, suggesting their potential role in cancer therapy (Nasr, Paull, & Narayanan, 1985).
Nickel Catalyzed Cross-Coupling in Chemistry
This compound has been utilized in nickel-catalyzed cross-coupling reactions, a process significant in the field of organic chemistry. Such applications contribute to the development of new synthetic methodologies (Leowanawat, Zhang, & Percec, 2012).
Mechanism of Action
Target of Action
Carbamates are known to interact with various enzymes and receptors. The specific targets would depend on the structure and functional groups of the specific carbamate derivative .
Mode of Action
Carbamates typically work by making drug-target interactions through their carbamate moiety . They can modulate inter- and intramolecular interactions with the target enzymes or receptors .
Biochemical Pathways
The affected pathways would depend on the specific targets of the carbamate derivative. Carbamates have been used in a wide range of applications, from pesticides to therapeutic agents, affecting various biochemical pathways .
Pharmacokinetics
Carbamates generally display good chemical and proteolytic stabilities, which can enhance their bioavailability . They are often used as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the carbamate derivative. For example, some carbamates used as pesticides act as inhibitors of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of the postsynaptic membrane .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of carbamates .
properties
IUPAC Name |
phenyl N-(3-sulfamoylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-4-5-10(9-12)15-13(16)19-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTSGABACXLUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)
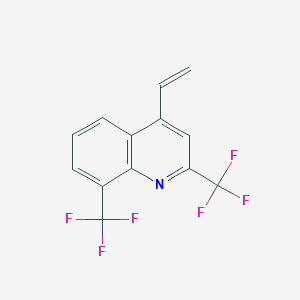

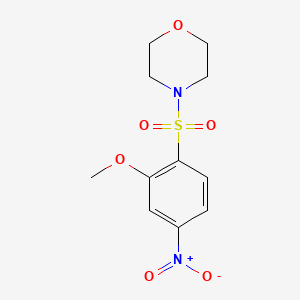
![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)
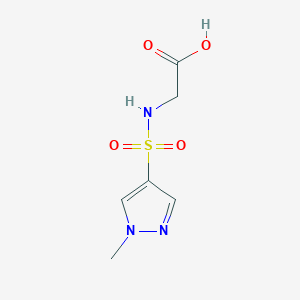

![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)
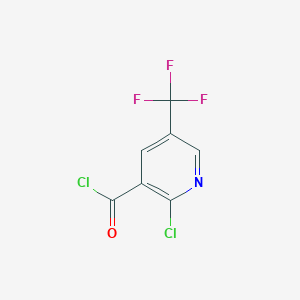


![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)
